4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid is a fluorinated organic compound with the molecular formula C8H11F3O3. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid typically involves the reaction of tetrahydrofuran with trifluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(3-indolyl)butanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4,4,4-Trifluoro-3-oxo-butyric acid
Uniqueness
4,4,4-Trifluoro-3-(tetrahydrofuran-3-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group enhances stability and lipophilicity, while the tetrahydrofuran ring provides structural flexibility .
Properties
Molecular Formula |
C8H11F3O3 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(oxolan-3-yl)butanoic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6(3-7(12)13)5-1-2-14-4-5/h5-6H,1-4H2,(H,12,13) |
InChI Key |
AVHBMJSGMASDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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